Entecavir was developed by Bristol-Myers Squibb and is marketed under various brand names, including Baraclude. It is classified as a guanosine nucleoside analogue, which means it mimics the structure of guanosine, a component of nucleic acids. This structural similarity allows entecavir to interfere with viral DNA synthesis, making it an essential tool in managing hepatitis B infections .
The synthesis of entecavir involves several key steps that can be summarized as follows:
Entecavir has a complex molecular structure characterized by:
Entecavir participates in several chemical reactions relevant to its mechanism of action:
Entecavir exerts its antiviral effects primarily through three mechanisms:
The inhibition constant (K_i) for entecavir triphosphate against HBV DNA polymerase is approximately 0.0012 µM, indicating high potency against this target while showing weak inhibition against human DNA polymerases .
Entecavir exhibits several notable physical and chemical properties:
Entecavir is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2